molecular formula C11H16N2 B033793 2-Phenyl-1,4-diazepane CAS No. 105627-85-8

2-Phenyl-1,4-diazepane

Cat. No.: B033793
CAS No.: 105627-85-8
M. Wt: 176.26 g/mol
InChI Key: PQOLMVXRIQLMNF-UHFFFAOYSA-N
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Description

2-Phenyl-1,4-diazepane is a heterocyclic organic compound characterized by a seven-membered ring containing two nitrogen atoms at positions 1 and 4, with a phenyl group attached to the second carbon atom. This compound is part of the diazepane family, which is known for its diverse chemical and biological properties.

Mechanism of Action

Target of Action

The primary targets of 2-Phenyl-1,4-diazepane are likely to be similar to those of other diazepine derivatives. Diazepines, such as 1,4-benzodiazepines, are known to interact with the gamma-aminobutyric acid (GABA) neurotransmitter system, the major inhibitory neurotransmitter in the brain . They bind to GABA A receptors and potentiate the inhibitory action of GABA .

Mode of Action

This compound, like other diazepines, is likely to enhance the effect of GABA in the central nervous system (CNS). By binding to GABA A receptors, it potentiates the inhibitory action of GABA, leading to decreased neuronal excitability .

Biochemical Pathways

This system plays a crucial role in numerous physiological processes, including sleep regulation, muscle relaxation, and anxiety reduction .

Pharmacokinetics

Diazepines generally have good absorption, distribution, metabolism, and excretion (adme) properties . The compound’s bioavailability would be influenced by these factors, but specific details would require further investigation.

Result of Action

The molecular and cellular effects of this compound are likely to be similar to those of other diazepines. These effects include decreased neuronal excitability and potentiation of the inhibitory action of GABA . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the synthesis of diazepane derivatives can be influenced by the type of catalyst used . Additionally, factors such as temperature, pH, and the presence of other substances could potentially affect the stability and efficacy of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,4-diazepane typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,4-diaminobutane with benzaldehyde under acidic conditions to form an imine intermediate, which is subsequently reduced to yield the desired diazepane ring.

Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of catalytic hydrogenation and optimized reaction conditions ensures high purity and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the diazepane ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like thionyl chloride for introducing halides.

Major Products: The major products formed from these reactions include N-oxides, secondary amines, and various substituted diazepanes .

Scientific Research Applications

2-Phenyl-1,4-diazepane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, particularly in the development of anxiolytic and anticonvulsant drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

    Diazepam: A well-known benzodiazepine with similar anxiolytic properties.

    Alprazolam: Another benzodiazepine used for its anxiolytic and hypnotic effects.

    Clonazepam: Known for its anticonvulsant properties.

Uniqueness: 2-Phenyl-1,4-diazepane is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to other benzodiazepines. Its seven-membered ring structure allows for different binding affinities and pharmacokinetic properties .

Properties

IUPAC Name

2-phenyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-2-5-10(6-3-1)11-9-12-7-4-8-13-11/h1-3,5-6,11-13H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOLMVXRIQLMNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(NC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378061
Record name 2-phenyl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105627-85-8
Record name 2-phenyl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenyl-1,4-diazepane
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